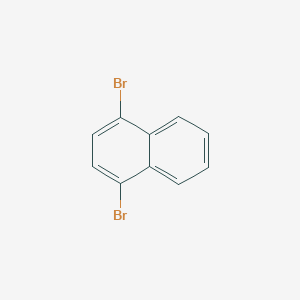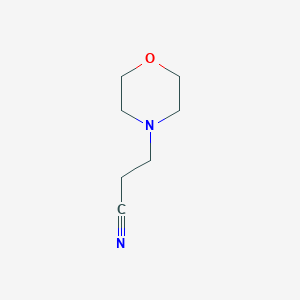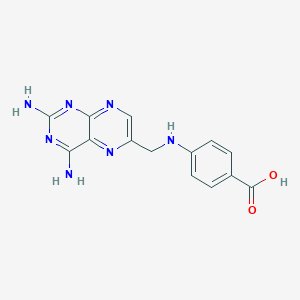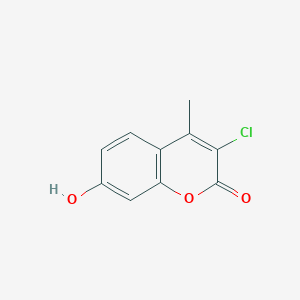
1,4-二溴萘
描述
Synthesis Analysis
Selective and specific preparation methods for 1,4-dibromonaphthalene involve the reaction of 1-bromonaphthalene and naphthalene with stoichiometric quantities of bromine using a minimum amount of solvent at low temperatures, achieving a high yield of 90% (Çakmak, Demirtaş, & Balaydın, 2002). An environment-friendly method has also been developed using ionic liquids as catalysts, achieving yields as high as 100%, making it a 'clean' method for the preparation of 1,4-dibromonaphthalene (Zhao, Gu, Li, Ding, & Shan, 2008).
Molecular Structure Analysis
The crystal structure of 1,4-dibromonaphthalene has been determined to be monoclinic with significant deviations of the bromine atoms from the aromatic plane, indicating interesting molecular geometry (Trotter, 1961). These structural insights are crucial for understanding the reactivity and interactions of 1,4-dibromonaphthalene in various chemical contexts.
Chemical Reactions and Properties
1,4-Dibromonaphthalene undergoes interesting chemical reactions, including selective bromination and reactions with pyridyl amines leading to products that can selectively detect Hg and Ni ions (Aggrwal et al., 2021). Such reactions highlight the chemical versatility and potential application of 1,4-dibromonaphthalene in sensing and materials science.
Physical Properties Analysis
Studies on the molecular motions and lattice stability of 1,4-dibromonaphthalene reveal insights into its solid-state behavior, including the effects of chemical perturbation on lattice stability (Bellows & Prasad, 1977). Additionally, pressure and temperature effects on its lattice dynamics have been explored, showing high stability to pressure and providing a basis for comparing to similar systems undergoing phase transitions (Farina, Valle, & Brillante, 2000).
Chemical Properties Analysis
The chemical properties of 1,4-dibromonaphthalene are influenced by its molecular structure, leading to unique behaviors in reactions and under various conditions. Its role in the self-assembly and on-surface reaction behaviors on the Ag(111) surface demonstrates the impact of its chemical properties on materials science applications (Wang et al., 2023).
科学研究应用
有机合成和催化:对1-溴萘的选择性溴化高效产生1,4-二溴萘,该化合物在有机合成和催化中具有潜在应用(Çakmak, Demirtaş, & Balaydın, 2002)。
光学和电子性质:对1,4-二溴萘中三重激子俘获的研究揭示了具有不同寿命和陷阱态的多个光学可访问的激子,这有助于延迟荧光(Vankan & Veeman, 1982)。
重金属检测:由2,3-二溴萘-1,4-二酮和吡啶酰胺反应产生的化合物对Hg和Ni离子的选择性检测有效(Aggrwal et al., 2021)。
激子动力学分析:1,4-二溴萘中的不对称吸收线形有助于理解最初制备的k0态衰变为其他激子准动量态的过程,类似的线形也在FeS2拉曼光谱中发现(Burland & Macfarlane, 1976)。
晶体结构洞察:1,4-二溴萘的晶体结构显示溴原子与芳香平面的显著偏离,提供了有关键长和分子取向的见解(Trotter, 1961)。
磷光行为:晶体制备技术影响1,4-二溴萘单晶在液氦温度下的磷光行为,晶体中的缺陷对观察激子发射至关重要(Vankan & Veeman, 1982)。
磁场效应:强磁场显著增加1,4-二溴萘的磷光发射强度,影响靠近激子起源的准局部态(Vankan & Veeman, 1983)。
环境友好合成:使用离子液体合成1,4-二溴萘的环境友好方法产率高,是完全“清洁”的过程,水是唯一的副产物(Zhao et al., 2008)。
作用机制
Target of Action
1,4-Dibromonaphthalene (1,4-DBN) is a bis-brominated naphthalene at 1,4-positions . It is known as a triplet excitation acceptor with useful phosphorescent properties . The primary targets of 1,4-DBN are the molecules that can undergo triplet excitation, which is a type of electronic excitation in molecules.
Mode of Action
1,4-DBN interacts with its targets by accepting triplet excitations. This interaction results in the formation of phosphorescent properties . The bromine atoms at the 1,4-positions of the naphthalene ring play a crucial role in this process.
Biochemical Pathways
It is known that 1,4-dbn can be converted to corresponding methoxy and cyano derivatives of naphthalene . This suggests that it may interact with biochemical pathways involving these derivatives.
Pharmacokinetics
Its molecular weight is 285963 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of 1,4-DBN’s action is the generation of phosphorescent properties . This makes it useful in various applications, including the synthesis of functional materials and organic electronic devices .
Action Environment
The action of 1,4-DBN can be influenced by environmental factors. For instance, the bromination of 1-bromonaphthalene with bromine in dichloromethane at -30 °C results in the formation of 1,4-DBN . This suggests that temperature and solvent can significantly affect the formation and action of 1,4-DBN.
安全和危害
1,4-Dibromonaphthalene is toxic if swallowed, toxic in contact with skin, causes serious eye irritation, and is harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
未来方向
1,4-Dibromonaphthalene is an important intermediate in the organic syntheses of a range of valuable compounds . It is also an useful intermediate for the synthesis of other 1,4-dibromonaphthalene derivatives in drug discovery such as enzyme-inhibitory, antifungal, antibacterial, anticancer, anti-inflammatory, antiallergic, phenols, amines, coordination chemistry and organic electronic devices .
属性
IUPAC Name |
1,4-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGUDZMIAZLJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058893 | |
| Record name | Naphthalene, 1,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromonaphthalene | |
CAS RN |
83-53-4 | |
| Record name | 1,4-Dibromonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,4-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene, 1,4-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dibromonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.350 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 1,4-dibromonaphthalene?
A1: 1,4-Dibromonaphthalene (DBN) has the molecular formula C10H6Br2 and a molecular weight of 285.94 g/mol. Key spectroscopic data includes:
- Infrared (IR) spectroscopy: Distinct bands for C-H stretching vibrations of the aromatic ring and C-Br stretching vibrations. []
- Raman spectroscopy: Characteristic peaks corresponding to the vibrational modes of the naphthalene ring system and C-Br bonds. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Signals revealing the electronic environment and coupling patterns of the hydrogen and carbon atoms in the molecule. [, ]
Q2: Does 1,4-dibromonaphthalene exhibit catalytic properties?
A4: While 1,4-dibromonaphthalene itself is not typically employed as a catalyst, it serves as a precursor for synthesizing catalytically active compounds. For instance, it acts as a building block in creating platinum-containing poly(phenyleneethynylene)s, which could potentially exhibit catalytic activity. []
Q3: Has computational chemistry been used to study 1,4-dibromonaphthalene?
A5: Yes, computational methods, particularly Density Functional Theory (DFT), have been employed to study the adsorption and reaction behavior of 1,4-dibromonaphthalene on metal surfaces like Ag(111). [] These studies provide insights into the molecule's interaction with surfaces at the atomic level.
Q4: How do structural modifications of 1,4-dibromonaphthalene affect its properties?
A6: Research on bromonaphthalenes, including 1-bromonaphthalene and 2-bromonaphthalene, indicates that the position and number of bromine atoms significantly impact the photophysical and photochemical properties of these molecules. [] These variations arise from the influence of bromine substitution on the electronic structure and excited-state dynamics.
Q5: What is the significance of 1,4-dibromonaphthalene in studying exciton transport?
A7: 1,4-Dibromonaphthalene serves as a model system for investigating exciton transport in molecular crystals, particularly in quasi-one-dimensional systems. [, , , , , , ] Its crystal structure allows for efficient exciton migration along specific crystallographic directions.
Q6: How does the presence of impurities or dopants affect exciton dynamics in 1,4-dibromonaphthalene?
A8: Introducing impurities or dopants into 1,4-dibromonaphthalene crystals influences exciton trapping and energy transfer processes. For example, doping with 1-bromo-4-chloronaphthalene can disrupt exciton motion due to orientational disorder. [] Studies have also explored the impact of isotopic substitution on exciton dynamics. []
Q7: Are there any applications of 1,4-dibromonaphthalene in sensing or material science?
A9: Derivatives of 1,4-dibromonaphthalene, specifically 2,3-diamino-1,4-dibromonaphthalene (Br2-DAN), have shown promise as spectrofluorimetric reagents for selenium determination in biological materials. [] Additionally, 1,4-dibromonaphthalene is utilized as a monomer in synthesizing luminescent nanoporous inorganic-organic hybrid polymers for potential applications in sensing and materials. []
Q8: Is there information available about the environmental impact and degradation of 1,4-dibromonaphthalene?
A8: While specific information about the environmental fate of 1,4-dibromonaphthalene may be limited, its structural similarity to other polybrominated aromatic hydrocarbons raises concerns about potential persistence and bioaccumulation in the environment. Further research is necessary to assess its ecotoxicological profile.
Q9: What are some key tools and resources used in 1,4-dibromonaphthalene research?
A11: Research on 1,4-dibromonaphthalene utilizes various spectroscopic techniques, including IR, Raman, and NMR spectroscopy, to characterize the molecule and study its interactions. [, ] Crystallographic methods provide insights into its solid-state structure. [, ] Computational chemistry tools, such as DFT calculations, are employed to model its behavior and interactions at the molecular level. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B41650.png)
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)





